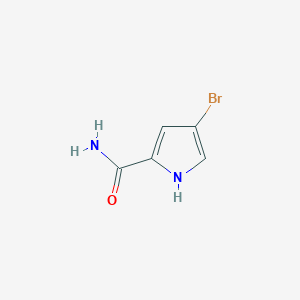

4-Bromo-1H-pyrrole-2-carboxamide

Description

Significance of Pyrrole (B145914) Architectures in Chemical Science

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules. scbt.comresearchgate.net Its presence is crucial to the function of biologically vital molecules such as heme and chlorophyll. scbt.com The electron-rich nature of the pyrrole ring imparts a high degree of reactivity, making it a versatile synthon in organic synthesis. researchgate.net Pyrrole and its derivatives are integral to the fields of medicinal chemistry, materials science, and natural product synthesis. researchgate.netmdpi.com In materials science, for instance, pyrrole-based polymers like polypyrrole exhibit excellent semiconducting properties. researchgate.net

Role of Halogenation in Pyrrole Chemistry

The introduction of halogen atoms, such as bromine, onto the pyrrole ring is a key strategy for modifying its chemical and physical properties. Halogenation can influence the electronic distribution within the aromatic ring, affecting its reactivity and the potential for further functionalization. wikipedia.orgquimicaorganica.org Specifically, the presence of a bromine atom can provide a handle for cross-coupling reactions, allowing for the introduction of diverse substituents. wikipedia.org While pyrrole is highly reactive towards halogens, often leading to polyhalogenated products, controlled conditions can achieve mono-halogenation. wikipedia.orgmbbcollege.in

Contextualization of 4-Bromo-1H-pyrrole-2-carboxamide in Academic Research Endeavors

This compound and its parent acid, 4-bromo-1H-pyrrole-2-carboxylic acid, have emerged as significant intermediates in various research applications. The parent acid has been identified in marine organisms like Axinella verrucosa. nih.govnih.gov Research into pyrrole-2-carboxamide derivatives has shown potential in medicinal chemistry, with some studies exploring their role as inhibitors of enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for the survival of tuberculosis-causing bacteria. nih.gov The synthesis of N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide has been investigated for its potential lipid-lowering properties. semanticscholar.org These examples highlight the growing interest in this class of compounds for their potential therapeutic applications.

Chemical Properties and Research Data

The following table summarizes key chemical properties of this compound and its closely related parent acid.

| Property | This compound | 4-bromo-1H-pyrrole-2-carboxylic acid |

| CAS Number | 196106-96-4 glpbio.com | 27746-02-7 nih.govechemi.com |

| Molecular Formula | C5H5BrN2O glpbio.com | C5H4BrNO2 nih.govcymitquimica.com |

| Molecular Weight | 189.01 g/mol | 189.99 g/mol nih.govechemi.com |

| Appearance | - | Solid cymitquimica.com |

| Melting Point | - | 168-170 °C echemi.com |

| Boiling Point | - | 393 °C at 760 mmHg echemi.com |

| Solubility | - | Soluble in polar solvents cymitquimica.com |

Synthesis and Further Research

The synthesis of this compound derivatives often involves the initial synthesis of the corresponding carboxylic acid or ester. For instance, the synthesis of N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide was achieved by reacting ethyl-4-bromopyrrole-2-carboxylate with 4-aminobenzophenone (B72274) in dimethylformamide (DMF) at 150°C. semanticscholar.org The parent compound, 4-bromo-1H-pyrrole-2-carboxylic acid, can be synthesized and its structure has been confirmed through techniques like X-ray crystallography. nih.gov

Further research into this compound and its derivatives is driven by their potential as versatile building blocks in organic synthesis and as scaffolds for the development of new therapeutic agents. cymitquimica.com The ability to functionalize the pyrrole ring and the carboxamide group allows for the creation of a diverse library of compounds for screening in various biological assays.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOSNCDGCSOFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571806 | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196106-96-4 | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Bromo 1h Pyrrole 2 Carboxamide and Its Congeners

General Pyrrole (B145914) Synthesis Strategies

The pyrrole scaffold is a fundamental heterocyclic motif in numerous biologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of various robust strategies. These methods often focus on the efficient construction of the five-membered ring system from simpler acyclic precursors.

Conventional Multicomponent Reactions in Pyrrole Ring Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. orientjchem.orgbohrium.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple substrates. bohrium.comrsc.org

Several classical MCRs have been adapted for pyrrole synthesis:

Hantzsch Pyrrole Synthesis: This method involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. orientjchem.orgscispace.comrasayanjournal.co.in It is a versatile reaction for producing highly substituted pyrroles.

Paal-Knorr Synthesis: This reaction creates the pyrrole ring through the cyclization of a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine. orientjchem.org An eco-friendly version of this reaction has been developed using sodium dodecyl sulfate (B86663) (SDS) in water at room temperature. orientjchem.org

Other MCRs: Numerous other MCRs have been developed, often employing different combinations of starting materials, such as reactions involving isonitriles, nitroalkanes, or alkynes, to access diverse pyrrole structures. bohrium.commdpi.com

These reactions provide a powerful toolkit for assembling the core pyrrole structure, which can then be further functionalized.

| Multicomponent Reaction | Reactants | Key Features |

| Hantzsch Synthesis | α-haloketone, β-ketoester, amine/ammonia | Forms highly substituted pyrroles. orientjchem.orgrasayanjournal.co.in |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, amine/ammonia | A direct cyclization to form the pyrrole ring. orientjchem.org |

| Isocyanide-based MCRs | Isocyanide, activated acetylenes, etc. | Offers access to polysubstituted pyrroles. rsc.org |

Ring-Closing Metathesis in Pyrrole Scaffold Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.org This reaction utilizes metal catalysts, typically based on ruthenium, to intramolecularly couple two terminal alkene functionalities, forming a cycloalkene and releasing volatile ethylene. wikipedia.org

For pyrrole synthesis, a common strategy involves the RCM of a diallylamine (B93489) derivative. The diallylated amine undergoes cyclization to form a dihydropyrrole (pyrroline), which can then be aromatized to the corresponding pyrrole. organic-chemistry.org This aromatization can be achieved in situ using an oxidant. organic-chemistry.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, making it a key strategy in modern synthetic chemistry. wikipedia.orgnih.govacs.org

Targeted Synthesis of 4-Bromo-1H-pyrrole-2-carboxamide Core Structure

The synthesis of the specific target molecule, this compound, requires precise methods for both the introduction of the bromine atom at the C4-position and the elaboration of the carboxamide group at the C2-position.

Direct Halogenation Approaches (e.g., N-Bromosuccinimide Mediated)

Direct bromination of a pre-formed pyrrole ring is a common and effective strategy for introducing the bromo substituent. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.

N -Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of pyrroles and other aromatic compounds. wikipedia.orgnih.gov It serves as a convenient and solid source of electrophilic bromine. The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or chloroform. smolecule.com The use of NBS allows for controlled bromination, often with high regioselectivity, to yield the desired brominated pyrrole derivative. smolecule.comorganic-chemistry.org

DMSO/HBr System: An alternative method involves using a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). This system has been shown to be effective for the bromination of pyrrole derivatives, affording high yields of the corresponding bromo compounds under mild conditions. researchgate.net

| Brominating Agent | Typical Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | Organic solvent (e.g., CH₂Cl₂) | Mild conditions, good yields, convenient handling. wikipedia.orgsmolecule.com |

| DMSO/HBr | Temperature control | High yields, high selectivity, low toxicity. researchgate.net |

Multi-Step Conversions from Precursors

The synthesis of this compound is often accomplished through a multi-step sequence starting from a suitable precursor. A common pathway involves the synthesis of a brominated pyrrole carboxylic acid or its ester, followed by amidation.

One synthetic route begins with the bromination of a pyrrole-2-carboxylate ester, such as ethyl-4-bromopyrrole-2-carboxylate. semanticscholar.org This intermediate is then converted to the target carboxamide. For instance, heating ethyl-4-bromopyrrole-2-carboxylate with an amine like 4-aminobenzophenone (B72274) in dimethylformamide (DMF) can yield the corresponding N-substituted this compound. semanticscholar.org

Alternatively, the synthesis can start from 4-bromo-1H-pyrrole-2-carboxylic acid (65). nih.govcymitquimica.com This acid can be activated and then coupled with an appropriate amine to form the amide bond. The carboxylic acid itself can be prepared from precursors like 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone via hydrolysis. ambeed.com These multi-step approaches allow for the systematic construction of the molecule with precise control over the substitution pattern.

Advanced Synthetic Techniques for Pyrrole Carboxamide Derivatives

Modern organic synthesis has introduced advanced techniques to streamline the production of compound libraries and access complex molecular architectures. These methods are particularly relevant for generating diverse pyrrole carboxamide derivatives for applications in medicinal chemistry. nih.govmdpi.com

One advanced approach is the use of solution-phase parallel synthesis to create discovery libraries. For example, a library of tricyclic pyrrole-2-carboxamides was generated using a key sequence involving a Pauson-Khand reaction, a Stetter reaction, and a microwave-assisted Paal-Knorr reaction. nih.gov This strategy allows for the rapid generation of numerous analogs by varying the building blocks at different stages of the synthesis. nih.gov

Continuous flow chemistry represents another significant advancement. This technology enables multi-step reactions to be performed in a single, uninterrupted sequence within a microreactor. scispace.com A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which can serve as precursors to carboxamides. This method utilizes the HBr generated as a byproduct in a Hantzsch reaction to effect an in-situ ester hydrolysis, demonstrating the efficiency and novelty achievable with flow chemistry. scispace.com Such techniques are pivotal for accelerating the discovery and development of new pyrrole-based compounds. growingscience.comrsc.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-Phase Organic Synthesis (SPOS) has become a powerful tool for generating libraries of complex molecules like natural product analogues, offering advantages in purification and automation. scispace.com This methodology has been effectively applied to the synthesis of pyrrole-containing alkaloids, demonstrating its utility for creating congeners of this compound.

A notable application of SPOS is in the synthesis of the pyrrole-based lamellarin alkaloids. scispace.comscielo.br In one strategy, a resin-bound iodophenol was subjected to a Palladium(0)-catalyzed Negishi cross-coupling reaction with an organozinc pyrrole derivative. scispace.comscielo.br This key step highlights how a functionalized pyrrole core can be coupled to other fragments anchored on a solid support to construct complex molecular architectures. The use of SPOS facilitates the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. scispace.com

The general workflow for such a synthesis on a solid support typically involves:

Attachment of a starting material to a solid support (e.g., Merrifield or Wang resin) via a suitable linker. scielo.bracs.org

Stepwise chemical transformations, including coupling reactions with functionalized pyrrole building blocks. scielo.br

Cleavage of the final product from the resin to yield the desired compound in solution. scispace.comscielo.br

This approach is highly amenable to creating libraries of analogues for structure-activity relationship (SAR) studies by varying the building blocks used in the coupling steps. acs.org

Transition-Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing and functionalizing the pyrrole ring system.

Palladium catalysts are exceptionally versatile and widely used in the synthesis of pyrrole derivatives. dokumen.pub These reactions enable the introduction of various substituents onto the pyrrole ring through cross-coupling reactions or the construction of the ring itself via cyclization cascades.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are instrumental in functionalizing pre-formed pyrrole rings. For instance, α-arylation of azetidine (B1206935) esters with heteroaryl bromides, including bromo-pyrroles, demonstrates the ability to forge C-C bonds at the pyrrole core. nih.gov A Pd(0)-catalyzed Negishi cross-coupling was a key step in the solid-phase synthesis of lamellarin alkaloids, where a pyrrole-based organozinc reagent was coupled with a resin-bound aryl iodide. scispace.comscielo.br

Cyclization Reactions: Palladium catalysis can also be used to construct the pyrrole ring. One approach involves the palladium(II)-catalyzed oxidative arylation of N-homoallylic amines with arylboronic acids, which proceeds through a cascade of C-C and C-N bond formations, including an intramolecular aza-Wacker cyclization. organic-chemistry.org Another method is the palladium-catalyzed reaction of 1-bromo-1-alkynes with sulfonamides, which, under Heck conditions, affords substituted pyrroles. organic-chemistry.org

The table below summarizes selected palladium-catalyzed reactions for pyrrole synthesis.

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrrole Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| α-Arylation | Azetidine Ester, Bromo-pyrrole | Palladium Catalyst | Aryl-substituted Azetidine | nih.gov |

| Negishi Coupling | Pyrrole Organozinc, Aryl Iodide | Pd(0) Catalyst | Biaryl System | scielo.br |

| Oxidative Cyclization | N-Homoallylicamine, Arylboronic Acid | Pd(II) Catalyst | Polysubstituted Pyrrole | organic-chemistry.org |

Gold catalysis has emerged as a powerful tool for synthesizing pyrroles, often proceeding under mild conditions with high efficiency. thieme-connect.de Gold catalysts, typically cationic Au(I) complexes, are particularly effective at activating alkynes toward nucleophilic attack, initiating cyclization cascades. acs.orgthieme-connect.com

A common strategy involves the intramolecular cyclization of amino-alkyne precursors. For example, 1-amino-3-alkyn-2-ols can undergo gold-catalyzed cyclization to form substituted pyrroles. thieme-connect.de Another elegant approach is the gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, which yields multi-substituted pyrroles with high regioselectivity. acs.org In this process, the gold catalyst is believed to activate both the alkyne via π-coordination and the carbonyl group via σ-activation, facilitating both the initial hydroamination and the subsequent cyclization. acs.org

Gold catalysis can also trigger more complex transformations, such as the one-pot synthesis of fused pyrroles from N-alkynylhydroxamines and enolizable ketones. nih.gov This cascade involves an initial gold-catalyzed cyclization followed by a rapid 3,3-sigmatropic rearrangement and subsequent transannular dehydrative cyclization. nih.gov

Copper-catalyzed reactions offer an economical and efficient alternative for synthesizing pyrrole derivatives. nih.gov These reactions have a long history, starting with the classic Ullmann condensation, and have been revitalized with modern ligand systems that allow for milder reaction conditions. conicet.gov.ar

A significant application of copper catalysis is in intramolecular N-arylation reactions to form fused heterocyclic systems. For example, N-(2-bromophenyl)-1H-pyrrole-2-carboxamide can undergo copper-catalyzed intramolecular cyclization to yield pyrrolo[1,2-a]quinoxalin-4(5H)-one. conicet.gov.arrsc.org This transformation is typically achieved using a copper(I) source, such as CuI, in the presence of a base and a suitable ligand. rsc.org The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. conicet.gov.arrsc.org

Copper catalysts are also employed in the synthesis of the pyrrole core itself. A copper-catalyzed heteroannulation of O-acetyl oximes with β-ketoesters provides a route to polysubstituted 3-carboxylpyrroles under redox-neutral conditions. nih.gov

The table below shows optimized conditions for a model copper-catalyzed intramolecular cyclization.

Table 2: Optimization of Copper-Catalyzed Intramolecular Cyclization of N-(2-bromophenyl)-1H-pyrrole-2-carboxamide

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| CuI | None | K₂CO₃ | Dioxane | 110 | 17 | rsc.org |

| CuI | L-proline | K₂CO₃ | Dioxane | 110 | 45 | rsc.org |

| CuI | Glycine | K₂CO₃ | Dioxane | 110 | 34 | rsc.org |

| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 110 | 72 | rsc.org |

| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 65 | rsc.org |

Conditions were performed using 10 mol% of CuI, 20 mol% of ligand, and 2.5 equivalents of base.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are powerful strategies for constructing cyclic systems with high efficiency, as the reacting partners are tethered together, leading to favorable reaction kinetics.

Dearomatizing anionic cyclization is a sophisticated strategy for converting flat aromatic precursors into three-dimensional cyclic structures. nih.gov This process involves the intramolecular nucleophilic addition of an anion to an aromatic ring, temporarily breaking its aromaticity to form new stereocenters. acs.org

While direct examples involving this compound are not prominent, the principle has been well-established with other aromatic systems, such as benzamides and phosphinamides, and provides a conceptual framework for potential application to pyrrole congeners. nih.govacs.org In a key example pioneered by Clayden and co-workers, asymmetric deprotonation of an N-benzyl benzamide (B126) using a chiral lithium amide base generates a benzylic anion. nih.gov This anion then attacks the appended phenyl ring in an intramolecular fashion, leading to a dearomatized bicyclic enolate intermediate. This intermediate can then be trapped with various electrophiles, allowing for the stereoselective synthesis of complex, substituted cyclic systems. nih.govacs.org

The key steps in this type of reaction are:

Generation of a carbanion adjacent to the aromatic ring. nih.gov

Intramolecular nucleophilic attack of the carbanion onto the aromatic ring (ipso- or ortho-attack), leading to dearomatization. acs.org

Quenching of the resulting anionic intermediate with an electrophile. acs.org

This methodology holds potential for the synthesis of spiro- or fused-ring systems incorporating a pyrrole moiety, offering a pathway to novel molecular scaffolds from readily available aromatic precursors.

Annulation Strategies for Fused Heterocycles

Annulation, or ring-forming, reactions are powerful tools for building polycyclic systems from simpler precursors. Starting from this compound and its derivatives, various fused heterocyclic systems, such as pyrrolopyrazines and pyrrolotriazines, can be constructed. These scaffolds are of significant interest due to their presence in bioactive molecules. researchgate.netmdpi.com

Pyrrolo[1,2-a]pyrazines:

The fusion of a pyrazine (B50134) ring to a pyrrole core is a common strategy. encyclopedia.pub One approach involves the intramolecular cyclization of a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide nitrogen, which reacts with the nucleophilic pyrrole nitrogen. mdpi.com For instance, N-allyl pyrrole-2-carboxamides can undergo palladium-catalyzed cyclization to yield pyrrolo[1,2-a]pyrazines. encyclopedia.pub While a direct example starting from the 4-bromo-substituted title compound is not prevalent, the methodology is applicable. The process typically involves the formation of an N-substituted pyrrole-2-carboxamide, followed by a ring-closing step.

Another strategy involves the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297) to furnish pyrrolo[1,2-a]pyrazines. nih.gov This highlights the versatility of functionalized pyrroles in constructing fused systems.

Pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazines:

The pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazine core is a key component of several kinase inhibitors and antiviral agents. researchgate.net The synthesis of this scaffold often begins with pyrrole-2-carboxamide or its nitrile analogue. A key step is the N-amination of the pyrrole ring, followed by cyclization with a suitable C1 or N-C1 synthon. researchgate.netnih.gov

One documented route involves the N-amination of a pyrrole-2-carboxaldehyde, conversion of the aldehyde to a nitrile, and subsequent cyclization with reagents like amidines to form the triazine ring. researchgate.net Another powerful method is the copper(II)-promoted tandem annulation of 1-amino-1H-pyrrole-2-amides with various aldehydes, which directly constructs the 2-substituted pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazin-4(3H)-one skeleton. researchgate.net

A practical synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazin-4(3H)-ones has also been achieved through the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This method can be very rapid and occurs under mild conditions. beilstein-journals.orgsemanticscholar.org

The following table summarizes representative annulation strategies leading to fused pyrrole heterocycles.

| Starting Material Type | Reagents and Conditions | Fused Heterocycle | Yield |

| N-allyl pyrrole-2-carboxamide | Pd(OAc)₂, NaOAc, Bu₄NCl, DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine | Moderate |

| 2-Formylpyrrole-based enaminone | NH₄OAc, Li₂CO₃, DMF | 4-Substituted Pyrrolo[1,2-a]pyrazine | 55-87% |

| 1-Aminopyrrole-2-carbonitrile | Amidine reagents | 4-Substituted Pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazine | N/A |

| 1-Amino-1H-pyrrole-2-amide | Aldehydes, CuCl₂, NaOAc, DMSO, 120 °C | 2-Substituted Pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazin-4(3H)-one | Good |

| 1,2-Biscarbamoyl-substituted 1H-pyrrole | PPh₃, Br₂, Et₃N, CH₂Cl₂ | Pyrrolo[2,1-f] Current time information in Bangalore, IN.sci-hub.redacs.orgtriazin-4(3H)-one | N/A |

Chiral Synthesis Approaches

The development of enantioselective methods for synthesizing chiral pyrrole derivatives is of paramount importance for accessing stereochemically defined drug candidates. While specific chiral syntheses starting directly from this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral pyrroles are well-established and applicable. chim.it

Asymmetric Catalysis:

Transition-metal-catalyzed asymmetric reactions are a cornerstone of modern chiral synthesis. Iridium-catalyzed intramolecular asymmetric allylic amination of pyrrole derivatives has been successfully employed to access chiral pyrrole-fused piperazines and piperazinones with high enantioselectivity (up to 98% ee). acs.org This strategy involves an allylic carbonate tethered to the pyrrole ring, which undergoes cyclization under the influence of a chiral iridium catalyst. sci-hub.red

Another powerful technique is the asymmetric Paal-Knorr reaction, which can be used to construct axially chiral N-aryl pyrroles. chim.it This reaction involves the condensation of a 1,4-dicarbonyl compound with a chiral amine or the use of a chiral catalyst, such as a chiral phosphoric acid, to induce enantioselectivity. nih.gov These methods provide access to N-N or C-N axially chiral pyrroles, a class of atropisomers with growing importance in medicinal chemistry. nih.gov

The table below illustrates general approaches for the chiral synthesis of pyrrole derivatives.

| Synthetic Strategy | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Ir-Catalyzed Asymmetric Allylic Dearomatization | [Ir(cod)Cl]₂ / Chiral Ligand | Spiro-2H-pyrroles | up to 99% |

| Ir-Catalyzed Asymmetric Allylic Amination | Iridium Catalyst / Chiral Ligand | Pyrrole-fused Piperazines | up to 98% |

| Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid / Fe(OTf)₃ | N-Aryl Axially Chiral Pyrroles | up to 98% |

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for elaborating the this compound core into a diverse range of analogues. ub.edu The key reactive sites on the molecule are the C-Br bond, the carboxamide group, and the N-H bond of the pyrrole ring.

Modifications of the Carboxamide Group:

The carboxamide can be transformed into other important functional groups.

Dehydration to Nitrile: Dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) can convert the primary amide into a nitrile (-CN). nih.govvanderbilt.edu The resulting 4-bromo-1H-pyrrole-2-carbonitrile is a valuable intermediate for further transformations, including the synthesis of pyrrolotriazines. researchgate.net

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 4-bromo-1H-pyrrole-2-carboxylic acid. nih.gov This acid can then be re-esterified or used in other coupling reactions.

Conversion to Ester: The amide can be converted to an ester, for example by reaction with an alcohol under acidic conditions, or more directly from the corresponding carboxylic acid. The methyl ester of 4-bromo-1H-pyrrole-2-carboxylic acid is a common intermediate in the synthesis of bioactive compounds. tandfonline.com

Reactions at the C-Br Bond:

The bromine atom at the C4 position is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl substituents at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.

Reactions at the Pyrrole N-H:

The pyrrole nitrogen can be alkylated or acylated to introduce substituents.

N-Alkylation/Arylation: Under basic conditions (e.g., using NaH), the pyrrole nitrogen can be deprotonated and subsequently reacted with alkyl halides or aryl halides to yield N-substituted pyrroles. organic-chemistry.org This is a common step in preparing substrates for annulation reactions.

The following table provides a summary of key functional group interconversions for the pyrrole core.

| Starting Group | Reagents/Conditions | Resulting Group |

| -CONH₂ (Amide) | POCl₃, pyridine (B92270) or (CF₃CO)₂O | -CN (Nitrile) |

| -CONH₂ (Amide) | H₃O⁺ or OH⁻, heat | -COOH (Carboxylic Acid) |

| -COOH (Carboxylic Acid) | CH₃OH, H⁺ | -COOCH₃ (Methyl Ester) |

| -Br (Bromo) | Ar-B(OH)₂, Pd catalyst, base | -Ar (Aryl) |

| -NH- (Pyrrole) | NaH, then R-X | -NR- (N-substituted pyrrole) |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) in Pyrrole (B145914) Systems

Pyrrole and its derivatives are known to be highly reactive towards electrophilic aromatic substitution (EAS), a consequence of the electron-rich nature of the five-membered heterocyclic ring. libretexts.orguobaghdad.edu.iq The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms and making them susceptible to attack by electrophiles. libretexts.orgpearson.com This heightened reactivity means that EAS reactions on pyrroles can often proceed under milder conditions than those required for benzene. uobaghdad.edu.iq

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position. uobaghdad.edu.iqstackexchange.comaklectures.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at this position. The intermediate resulting from C2 attack can be stabilized by three resonance structures, whereas the intermediate from C3 (β) attack is stabilized by only two. stackexchange.com This difference in stability leads to a lower activation energy for the C2 substitution pathway. stackexchange.com

However, the presence of substituents on the pyrrole ring can significantly alter this regioselectivity. For instance, the coordination of a pyrrolyl ligand to a metal center, such as rhenium, has been shown to direct electrophilic substitution to the C3 and C4 positions. acs.org

The bromo and carboxamide groups in 4-Bromo-1H-pyrrole-2-carboxamide exert significant influence on subsequent EAS reactions. The carboxamide group at the C2 position is an electron-withdrawing group, which generally deactivates the pyrrole ring towards electrophilic attack. Conversely, the bromine atom at the C4 position is a halogen, which is also deactivating but can direct incoming electrophiles.

Research has shown that electrophilic bromination of pyrroles with a C2-carbonyl substituent, such as a carboxamide, typically yields a mixture of 4- and 5-brominated products, with the 4-bromo isomer often being favored. acs.org However, the use of specific brominating agents like tetrabutylammonium (B224687) tribromide (TBABr3) can selectively lead to the 5-bromo product in pyrrole-2-carboxamides. acs.org The nature of the substituents on the carboxamide nitrogen can also fine-tune this selectivity. acs.org

The pyrrole nitrogen (N-H) is acidic and can be deprotonated by strong bases. uobaghdad.edu.iq This anion can then react with electrophiles, leading to N-substitution. uobaghdad.edu.iqorganic-chemistry.org To prevent this and to control the regioselectivity of C-substitution, the nitrogen is often protected with a suitable group, such as a phenylsulfonyl or triisopropylsilyl group. organic-chemistry.orgwright.edu

N-protection can alter the electronic properties of the pyrrole ring and sterically hinder certain positions, thereby directing incoming electrophiles to specific carbons. For example, N-alkoxycarbonyl protected pyrroles exhibit different reactivity in acylation reactions compared to their N-sulfonyl protected counterparts. organic-chemistry.org Studies on 3-alkyl-1-(phenylsulfonyl)pyrroles have shown that acylation occurs predominantly at the 2-position. wright.edu

Nucleophilic Substitution Reactions of Brominated Pyrroles

The bromine atom at the C4 position of this compound can undergo nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromine atom on the pyrrole ring. smolecule.com This reactivity makes brominated pyrroles valuable intermediates for introducing a variety of functional groups onto the pyrrole core. cymitquimica.com For example, the bromine can be substituted with amines, thiols, or alkoxides. smolecule.com

The success of these reactions often depends on the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of diketopyrrolopyrrole derivatives, nucleophilic aromatic substitution with thiols and phenols on fluorinated phenyl groups has been shown to be highly selective. beilstein-journals.org

Amidation and Related Carboxamide Bond Formations

The formation of the carboxamide bond at the C2 position is a key step in the synthesis of this compound and its derivatives. This can be achieved through several methods. A common approach involves the coupling of a pyrrole-2-carboxylic acid derivative with an amine. nih.govsemanticscholar.org

One method involves the direct coupling of alkali metal carboxylate salts, such as lithium 5-bromo-1H-pyrrole-2-carboxylate, with amines using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netacs.org This method is particularly useful when the corresponding carboxylic acid is unstable. researchgate.netacs.org Another approach is the reaction of a pyrrole-2-carboxylic acid ester with an amine, which can be facilitated by reagents like trialkylaluminium or under microwave conditions. google.com The reaction of pyrrol-2-yl trichloromethyl ketone with amines can also yield pyrrole-2-carboxamides. acs.org

The general mechanism for amide formation from an ester involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of an alcohol. semanticscholar.org

Table 1: Selected Amidation Methods for Pyrrole-2-Carboxamide Synthesis

| Starting Material | Reagent(s) | Product | Reference(s) |

| Lithium 5-bromo-1H-pyrrole-2-carboxylate | Amine, HBTU, Hünig's base | 5-Bromo-1H-pyrrole-2-carboxamide | researchgate.netacs.org |

| Pyrrole-2-carboxylic acid ester | Amine, Trialkylaluminium | Pyrrole-2-carboxamide | google.com |

| Pyrrole-2-carboxylic acid | Amine, Coupling agent | Pyrrole-2-carboxamide | nih.govsemanticscholar.org |

| Pyrrol-2-yl trichloromethyl ketone | Amine | Pyrrole-2-carboxamide | acs.org |

Hydrolysis and Esterification Mechanisms

The carboxamide group of this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. smolecule.comnih.gov Similarly, the corresponding 4-bromo-1H-pyrrole-2-carboxylic acid can be esterified. nih.gov

Hydrolysis of the carboxamide involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond. Esterification of the carboxylic acid, on the other hand, typically proceeds by reacting the acid with an alcohol in the presence of an acid catalyst.

For example, methyl 4-bromo-1H-pyrrole-2-carboxylate can be hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid. nih.gov Conversely, benzoyl protected amino acid methyl esters have been hydrolyzed and then esterified with propargyl alcohol. nih.gov The conditions for these reactions, such as temperature and the choice of solvent and catalyst, are crucial for achieving high yields. google.com

: Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, from pyrrole-2-carboxylic acid derivatives is a reaction of significant interest. While direct decarboxylation of this compound is not extensively documented, the behavior of the parent compound, pyrrole-2-carboxylic acid, provides critical insights. The process is typically not spontaneous and often requires specific conditions, such as high temperatures or the presence of a catalyst. nih.gov

The enzymatic pathway for this transformation is catalyzed by pyrrole-2-carboxylic acid decarboxylase. uniprot.org This enzyme facilitates the non-oxidative decarboxylation of pyrrole-2-carboxylate to form 1H-pyrrole and carbon dioxide. uniprot.org In laboratory settings, the reaction can be induced under acidic conditions. Studies on the decarboxylation of pyrrole-2-carboxylate have shown that the reaction rate is dependent on both acid concentration and temperature. nih.gov

Theoretical studies using computational models like the Gaussian 03 program have elucidated a proton-catalyzed mechanism. researchgate.net This mechanism suggests that the reaction is aided by water, where the C-C bond cleavage leads to the formation of pyrrole and a protonated carbonic acid. The presence of an acid catalyst, such as H₃O⁺, significantly lowers the energy barrier for the carbon-carbon bond rupture. researchgate.net For the bromo-substituted compound, thermal decomposition at temperatures exceeding 250°C is expected to lead to decarboxylation, alongside the elimination of bromine.

The table below summarizes the conditions and mechanistic details for the decarboxylation of related pyrrole-2-carboxylic acids.

| Reaction Condition | Reactant | Catalyst/Medium | Key Mechanistic Feature | Product |

| Enzymatic | Pyrrole-2-carboxylate | Pyrrole-2-carboxylic acid decarboxylase | Prenyl-FMN-dependent decarboxylation | 1H-Pyrrole + CO₂ |

| Acid-Catalyzed | Pyrrole-2-carboxylate | Acidic (H₃O⁺) / Water | Proton-catalyzed C-C bond cleavage | 1H-Pyrrole + CO₂ |

| Thermal | 3-Bromo-1H-pyrrole-2-carboxylic acid | High Temperature | Elimination of CO₂ | Substituted Pyrrole |

Rearrangement Reactions within Pyrrole Scaffolds

The this compound scaffold is susceptible to several classical rearrangement reactions, which are pivotal in synthetic organic chemistry for creating structural diversity. These reactions typically involve the migration of a group, leading to a new molecular skeleton.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. For this compound, treatment with a reagent like N-bromoacetamide (NBA) in the presence of a base such as lithium hydroxide would yield 4-bromo-1H-pyrrol-2-amine. organic-chemistry.org The reaction proceeds through an isocyanate intermediate. The use of hypervalent iodine species, generated in situ from reagents like iodobenzene (B50100) and Oxone, can also facilitate this rearrangement, converting the carboxamide to the corresponding amine or, in the presence of methanol, to a methyl carbamate. organic-chemistry.orgresearchgate.net This method is noted for its efficiency and compatibility with various functional groups. organic-chemistry.org

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate. wikipedia.org To apply this to this compound, it would first need to be converted to the corresponding acyl azide. This can be achieved by treating the derived acyl chloride or carboxylic acid with an azide salt (e.g., sodium azide). The resulting 4-bromo-1H-pyrrole-2-carbonyl azide, upon heating, would rearrange to 4-bromo-2-isocyanato-1H-pyrrole. researchgate.netsemanticscholar.org This isocyanate is a versatile intermediate that can be trapped with various nucleophiles; for instance, reaction with water yields the amine (4-bromo-1H-pyrrol-2-amine), while reaction with an alcohol like tert-butanol (B103910) produces a Boc-protected amine. wikipedia.org The thermal Curtius rearrangement is generally believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. researchgate.net

Schmidt Rearrangement: The Schmidt reaction provides another pathway from a carboxylic acid to an amine, also proceeding through an isocyanate intermediate. researchgate.net By reacting 4-bromo-1H-pyrrole-2-carboxylic acid (obtainable from the hydrolysis of the amide) with hydrazoic acid (HN₃) under acidic conditions, the corresponding amine can be formed. researchgate.net This rearrangement is a powerful tool for synthesizing amines from carboxylic acids in a single step. Variations of the Schmidt reaction have also been employed to synthesize substituted pyrroles directly. researchgate.netorganic-chemistry.org

The table below outlines the key features of these rearrangement reactions as they apply to the pyrrole scaffold.

| Rearrangement | Starting Material (from Carboxamide) | Reagents | Key Intermediate | Product (Example) |

| Hofmann | This compound | NBA, LiOH or PhI, Oxone | Isocyanate | 4-Bromo-1H-pyrrol-2-amine |

| Curtius | 4-Bromo-1H-pyrrole-2-carbonyl azide | Heat (thermal) or light (photochemical) | Isocyanate | 4-Bromo-1H-pyrrol-2-amine (after hydrolysis) |

| Schmidt | 4-Bromo-1H-pyrrole-2-carboxylic acid | Hydrazoic acid (HN₃), Acid catalyst | Isocyanate | 4-Bromo-1H-pyrrol-2-amine |

These pathways underscore the chemical versatility of this compound, allowing for its transformation into other valuable pyrrole derivatives through carefully controlled decarboxylation and rearrangement reactions.

Strategic Derivatization and Functionalization

Modification of the Carboxamide Moiety

Research has demonstrated the synthesis of various N-substituted derivatives. For instance, coupling reactions with different amines can yield compounds such as N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide and 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide. smolecule.com The introduction of different alkyl or aryl groups on the amide nitrogen allows for a systematic exploration of structure-activity relationships. For example, the synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide highlights the possibility of incorporating larger, more complex substituents. smolecule.com

Furthermore, the primary amide can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1H-pyrrole-2-carboxylic acid. cymitquimica.comnih.gov This carboxylic acid serves as a versatile intermediate for further functionalization, including the formation of esters, such as methyl 4-bromo-1H-pyrrole-2-carboxylate, or coupling with a broader range of amines using peptide coupling reagents. unito.itcymitquimica.com The conversion of the carboxamide to a nitrile group, yielding 4-bromo-1H-pyrrole-2-carbonitrile, has also been reported, providing another avenue for chemical modification. sigmaaldrich.comfluorochem.co.uk

Table 1: Examples of Carboxamide Moiety Modifications

| Parent Compound | Reagent/Condition | Resulting Compound | Reference |

|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carboxamide | Benzylamine, Propyl halide | N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide | |

| This compound | Diethylamine | 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide | smolecule.com |

| This compound | Cycloheptylamine | 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide | smolecule.com |

| This compound | Hydrolysis | 4-bromo-1H-pyrrole-2-carboxylic acid | cymitquimica.comnih.gov |

| 4-bromo-1H-pyrrole-2-carboxylic acid | Methanol, Acid catalyst | methyl 4-bromo-1H-pyrrole-2-carboxylate | cymitquimica.com |

| This compound | Dehydrating agent | 4-bromo-1H-pyrrole-2-carbonitrile | sigmaaldrich.comfluorochem.co.uk |

Transformations Involving the Bromine Atom

The bromine atom at the C4-position of the pyrrole (B145914) ring is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly effective for this purpose.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. nih.govnih.govresearchgate.net For this reaction to be successful, protection of the pyrrole nitrogen is often necessary to prevent side reactions like dehalogenation. rti.orgresearchgate.net The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) or a t-butyloxy carbonyl (BOC) protecting group can suppress this undesired debromination. nih.govrti.orgresearchgate.net For instance, SEM-protected methyl 4-bromopyrrole-2-carboxylate has been successfully coupled with various arylboronic acids to yield the corresponding 4-arylpyrrole derivatives. nih.gov In some cases, ortho-activating groups on the pyrrole ring can facilitate the Suzuki-Miyaura coupling even without N-protection. nih.govexlibrisgroup.com

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-aminopyrrole derivatives. wikipedia.orgorganic-chemistry.orgrsc.org This reaction involves the palladium-catalyzed coupling of the bromo-pyrrole with a variety of primary and secondary amines. The choice of palladium catalyst and ligands is crucial for the success of these transformations, with various generations of catalyst systems developed to expand the scope and efficiency of the reaction. nih.govlibretexts.org

Table 2: Examples of Transformations Involving the Bromine Atom

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-protected 4-bromopyrrole-2-carboxylate | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Arylpyrrole-2-carboxylate | nih.gov |

| 4-Bromo-2-carbethoxypyrrole with ortho-activating group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-carbethoxypyrrole | nih.govexlibrisgroup.com |

| 4-Bromopyrrole derivative | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 4-Aminopyrrole derivative | wikipedia.orgnih.gov |

Functionalization at the Pyrrole Nitrogen

N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. This introduces an alkyl group onto the nitrogen atom, which can influence the compound's solubility and metabolic stability. For example, the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxamide derivatives has been reported. The introduction of a trideuteriomethyl group at the N1 position has also been explored, creating isotopically labeled analogues.

As previously mentioned, N-protection is often a prerequisite for certain transformations at other positions of the pyrrole ring, such as the Suzuki-Miyaura coupling. rti.orgresearchgate.net Common protecting groups like BOC and SEM are introduced at the pyrrole nitrogen to prevent unwanted side reactions and are subsequently removed under specific conditions. nih.gov

Table 3: Examples of Functionalization at the Pyrrole Nitrogen

| Starting Material | Reaction Type | Reagents | Product Example | Reference |

|---|---|---|---|---|

| This compound | N-alkylation | Methyl iodide, Base | 4-Bromo-1-methyl-1H-pyrrole-2-carboxamide | |

| 4-Bromo-1H-pyrrole-2-carbonitrile | N-alkylation (isotopic labeling) | Trideuteriomethyl iodide, Base | 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile | |

| 4-Bromopyrrole-2-carboxylate | N-protection | (2-(Trimethylsilyl)ethoxy)methyl chloride, Base | SEM-protected 4-bromopyrrole-2-carboxylate | nih.gov |

Heterocyclic Annulation Strategies

The pyrrole core of this compound can serve as a foundation for the construction of fused heterocyclic systems. These annulation strategies lead to the formation of bicyclic structures with potentially novel biological activities.

One prominent example is the synthesis of pyrrolo[2,3-d]pyridazines. rsc.orgrsc.orgtandfonline.com These structures can be formed through condensation reactions of appropriately substituted pyrrole precursors. For instance, the reaction of a pyrrole-2,3-dicarbonyl compound with hydrazine (B178648) or its derivatives can lead to the formation of the pyrrolo[2,3-d]pyridazine ring system. rsc.orgrsc.org Another approach involves a zirconocene-mediated four-component coupling reaction to construct pyrrolo[3,2-d]pyridazines. acs.orgacs.org

The synthesis of pyrrolo[2,1-f] rti.orgrsc.orgCurrent time information in Pasuruan, ID.triazines, which are structurally related to antiviral compounds, has also been explored starting from pyrrole derivatives. nih.gov These synthetic routes often involve the initial functionalization of the pyrrole ring followed by intramolecular cyclization to form the fused triazine ring.

Table 4: Examples of Heterocyclic Annulation Strategies

| Starting Pyrrole Derivative | Reaction Strategy | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-Aroyl-1H-pyrrole-2,3-dicarbonyl | Condensation with hydrazine | Pyrrolo[2,3-d]pyridazine | rsc.orgrsc.org |

| Si-tethered diyne, nitriles, azide (B81097) | Zirconocene-mediated four-component coupling | Pyrrolo[3,2-d]pyridazine | acs.orgacs.org |

| 1-Amino-1H-pyrrole-2-carboxamide | Cyclization with appropriate reagents | Pyrrolo[2,1-f] rti.orgrsc.orgCurrent time information in Pasuruan, ID.triazine | nih.gov |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the carbon-hydrogen framework and the connectivity of the pyrrole (B145914) ring and its substituents can be unequivocally established.

The ¹H NMR spectrum of 4-Bromo-1H-pyrrole-2-carboxamide provides crucial information about the chemical environment of the protons. The pyrrole ring contains two aromatic protons, H-3 and H-5. Due to the electron-withdrawing effects of the bromine atom at C-4 and the carboxamide group at C-2, these protons resonate in the aromatic region of the spectrum.

In a deuterated solvent like DMSO-d₆, the proton on the pyrrole nitrogen (H-1) typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and exchange with the solvent. The two protons of the primary amide group (-CONH₂) also appear as distinct signals, often broad, whose chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Studies on related bromopyrrole alkaloids have identified characteristic resonances for the 4-bromopyrrole-2-carboxamide moiety. nih.govacs.org The proton at position H-5 is typically observed around δ 6.95 ppm, while the proton at H-3 appears near δ 6.60 ppm. nih.gov The coupling constants between the pyrrole protons are also characteristic and aid in their assignment. ipb.pt

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| NH (Pyrrole, H-1) | > 11.0 | br s | - |

| H-5 | ~6.95 | d | J(H-3, H-5) ≈ 2.0 Hz |

| H-3 | ~6.60 | d | J(H-3, H-5) ≈ 2.0 Hz |

| CONH₂ | 7.0 - 8.0 | br s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the substituents on the pyrrole ring. The carbonyl carbon of the amide group is typically found in the downfield region (δ 160-170 ppm).

Spectroscopic data for the 4-bromopyrrole-2-carboxamide moiety in related natural products show a characteristic pattern of resonances. nih.gov The carbons of the pyrrole ring are observed at approximately δ 125.5 (C-5), δ 122.0 (C-2), δ 111.6 (C-4), and δ 97.1 (C-3). The carbonyl carbon (C-6) of the carboxamide is typically found around δ 160.2. nih.gov

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxamide) | ~160.2 |

| C-5 | ~125.5 |

| C-2 | ~122.0 |

| C-4 | ~111.6 |

| C-3 | ~97.1 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the pyrrole protons H-3 and H-5, confirming their connectivity within the ring. acs.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the direct assignment of the protonated carbons in the pyrrole ring (C-3 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would be expected from:

The pyrrole NH proton (H-1) to the pyrrole carbons C-2 and C-5. mdpi.com

The H-3 proton to carbons C-2, C-4, and the carbonyl carbon.

The H-5 proton to carbons C-3 and C-4.

The amide protons to the carbonyl carbon. nih.govmdpi.com

These correlations provide definitive evidence for the placement of the bromine atom at C-4 and the carboxamide group at C-2. nih.govmdpi.compreprints.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₅BrN₂O), the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). nih.govmdpi.com

The calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 188.9661 for the ⁷⁹Br isotope and 190.9641 for the ⁸¹Br isotope. The observation of this isotopic pattern and the accurate mass measurement would confirm the molecular formula of the compound. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups.

N-H Stretching: The pyrrole N-H group and the amide N-H₂ group will exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. The primary amide often shows two bands in this region corresponding to the symmetric and asymmetric stretching modes. mdpi.com

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), is expected in the region of 1680-1640 cm⁻¹. mdpi.com

N-H Bending: The bending vibration of the N-H bond in the amide (Amide II band) typically appears around 1640-1550 cm⁻¹.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

These characteristic IR absorptions provide strong evidence for the presence of the carboxamide functional group and the bromine substituent.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not readily found in published literature, extensive crystallographic data is available for its immediate precursor, 4-Bromo-1H-pyrrole-2-carboxylic acid . nih.govnih.gov Analysis of this closely related structure provides critical insights into the molecular geometry and intermolecular interactions that are likely conserved in the carboxamide derivative.

The crystal structure of 4-Bromo-1H-pyrrole-2-carboxylic acid was determined using single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system. In the solid state, the non-hydrogen atoms of the pyrrole ring and the attached bromine atom are nearly coplanar. nih.gov The planarity of the heterocyclic ring is a key structural feature. A significant observation is the formation of intermolecular hydrogen bonds, specifically O—H⋯O interactions, which link adjacent molecules to form corrugated sheets within the crystal lattice. nih.gov This hydrogen bonding motif is a dominant force in the crystal packing.

| Crystal Data for 4-Bromo-1H-pyrrole-2-carboxylic acid | |

| Parameter | Value |

| Chemical Formula | C₅H₄BrNO₂ |

| Formula Weight | 190.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.034 |

Table 1: Crystallographic data and refinement parameters for the related compound 4-Bromo-1H-pyrrole-2-carboxylic acid. Data sourced from Acta Crystallographica Section E. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. libretexts.org For pyrrole-based compounds, the absorption of UV or visible light typically promotes electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy orbitals (like π* orbitals). libretexts.org

The electronic spectrum of this compound is characterized by electronic transitions inherent to the substituted pyrrole chromophore. The UV spectrum for a related compound, 4-bromopyrrole-2-carboxyhomoarginine, which contains the 4-bromopyrrole-2-carboxamide moiety, shows a characteristic absorption maximum (λmax) at 271 nm in water. core.ac.uk This absorption is typical for 2-carboxamide-substituted pyrrole chromophores and is attributed to a π→π* transition within the conjugated system of the pyrrole ring. libretexts.orgcore.ac.uk

The presence of substituents on the pyrrole ring significantly influences the energy of these transitions. The bromine atom at the 4-position and the carboxamide group at the 2-position both act as auxochromes, modifying the absorption characteristics compared to unsubstituted pyrrole. The π-systems of the pyrrole ring and the carbonyl group of the carboxamide are in conjugation, which tends to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths. libretexts.org

| Compound | λmax (nm) | Solvent | Transition Type |

| 4-bromopyrrole-2-carboxyhomoarginine | 271 | Water | π→π |

| 1,2,5-triphenylpyrrole derivatives | ~320-380 | THF | π→π |

Table 2: UV-Vis absorption data for related pyrrole compounds. The data illustrates the typical range for π→π transitions in substituted pyrroles. Data sourced from various studies. core.ac.ukresearchgate.net*

Theoretical studies on similar molecules, like ortho-bromo acetaminophen, show that electronic transitions can be calculated using computational methods, which often align well with experimental data. researchgate.net For brominated pyrroles, the primary electronic transition observed in the standard UV-Vis range is the π→π* transition. libretexts.orgresearchgate.net

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. spectroscopyonline.comclinmedjournals.org The technique provides detailed information about the molecule's orientation, binding sites, and chemical changes upon adsorption. clinmedjournals.org

While direct SERS studies on this compound are not extensively documented, research on the closely related compound Methyl 4-bromo-1H-pyrrole-2-carboxylate (MBPC) provides significant insights into how a 4-bromo-substituted pyrrole-2-carbonyl system interacts with metal surfaces. bohrium.com In these studies, MBPC was analyzed on silver and gold nanoparticle substrates. bohrium.comresearchgate.net

The key findings from SERS and accompanying Density Functional Theory (DFT) calculations on MBPC indicate a chemisorption process, where the molecule chemically bonds to the metal surface. bohrium.comnih.gov The molecule is believed to adsorb onto the silver or gold surface in a tilted orientation. bohrium.com The interaction involves multiple points on the molecule:

The lone pair electrons of the oxygen atom in the carbonyl (C=O) group. nih.gov

The π-electrons of the aromatic pyrrole ring.

The lone pair electrons of the bromine atom.

This multi-point interaction suggests a strong affinity between the bromopyrrole derivative and the metal substrate. The enhancement of specific Raman bands in the SERS spectrum, compared to the normal Raman spectrum, reveals which parts of the molecule are closest to the metal surface. For other carboxamide-containing compounds, SERS studies on silver colloids have shown that the carboxamide group can deprotonate and bind to the metal surface through both its nitrogen and oxygen atoms. nih.gov This indicates that the carboxamide group in this compound would likely be a primary interaction site with a SERS-active substrate.

| Key SERS Findings for Related Pyrrole Derivatives | |

| Observation | Interpretation |

| Significant Raman signal enhancement | Confirms molecule is SERS-active and adsorbs to the metal surface. |

| DFT calculations support chemisorption | Indicates a chemical bond forms between the molecule and the metal. |

| Tilted orientation on the surface | The molecule does not lie flat but is angled relative to the substrate. |

| Interaction via C=O, pyrrole ring, and Br | Multiple sites on the molecule are involved in binding to the surface. |

| Potential deprotonation of carboxamide | The -CONH₂ group may lose a proton to bind as an azanion. |

Table 3: Summary of SERS and DFT findings for Methyl 4-bromo-1H-pyrrole-2-carboxylate and other carboxamides, which inform the expected behavior of this compound on metal surfaces. bohrium.comnih.govnih.gov

These studies collectively suggest that SERS is a powerful tool for analyzing the surface interactions of this compound, which is crucial for applications in areas like biosensor development where surface binding is a key mechanism. dntb.gov.ua

Advanced Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, offering a balance between computational cost and accuracy. For 4-Bromo-1H-pyrrole-2-carboxamide, DFT calculations are crucial for understanding how the bromine substituent and carboxamide group influence the electronic environment and reactivity of the pyrrole (B145914) ring.

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are used to find the optimized bond lengths, bond angles, and dihedral angles. tandfonline.com

Studies on the closely related 4-Bromo-1H-pyrrole-2-carboxylic acid have shown that the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar. nih.gov A key structural feature is the orientation of the carboxamide group relative to the pyrrole ring. The dihedral angle between the plane of the carboxamide group and the pyrrole ring is a critical parameter. In the analogous carboxylic acid, this angle is approximately 14.1°. nih.gov Conformational analysis of similar pyrrole-2-carboxamide systems has indicated that a conformation where the pyrrole N-H and the amide N-H groups are in an anti orientation is often energetically favored. rsc.org The planarity of the bicyclic pyrrole framework is a significant factor that influences the compound's electronic properties and reactivity patterns.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values from DFT calculations on similar structures.

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.85 Å | Bond between Carbon-4 and Bromine atom. |

| C=O Bond Length | ~1.23 Å | Carbonyl bond length in the carboxamide group. |

| Pyrrole Ring | Approx. Planar | The five-membered ring is largely flat. |

| Dihedral Angle | ~10-20° | Torsion angle between the pyrrole ring and the carboxamide plane. |

The electronic structure of a molecule dictates its reactivity. The bromine atom at the C4 position and the carboxamide group at the C2 position are both electron-withdrawing, which significantly influences the electron density distribution across the pyrrole ring.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.combohrium.com The MEP map uses a color scale to represent electrostatic potential on the molecule's surface.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these are expected around the electronegative oxygen and nitrogen atoms of the carboxamide group. nih.gov

Blue regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H protons of the pyrrole ring and the amide group. nih.gov

Green regions represent neutral potential.

This analysis provides a visual representation of the molecule's reactivity landscape, highlighting the electron-rich carbonyl oxygen and the electron-poor amide and pyrrole protons as key sites for intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO acts as an electron donor, and its energy level correlates with the molecule's ionization potential. researchgate.net In pyrrole systems, the HOMO is typically a π-orbital localized on the pyrrole ring.

The LUMO acts as an electron acceptor, and its energy relates to the electron affinity. researchgate.net The LUMO is often delocalized across the electron-withdrawing substituents.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole, and the precise energy gap can be calculated using DFT.

Table 2: FMO Properties of a Related Pyrrole Derivative (4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid)

| Property | Value (Hartree) | Implication for Reactivity |

| HOMO Energy | -0.25 | Represents the ability to donate an electron. |

| LUMO Energy | -0.10 | Indicates the capacity to accept an electron. |

| HOMO-LUMO Gap | 0.15 | A smaller gap suggests higher chemical reactivity. |

Fukui functions are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for different types of chemical reactions. tandfonline.comtandfonline.com They quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. researchgate.net

The condensed Fukui functions are calculated to predict site selectivity:

f+ predicts the most likely site for a nucleophilic attack (where an electron is added).

f- predicts the most likely site for an electrophilic attack (where an electron is removed).

f0 predicts the most likely site for a radical attack .

For this compound, Fukui analysis would likely predict that the carbon atoms of the pyrrole ring are susceptible to electrophilic attack, while the electronegative atoms and the carbon attached to the bromine might be sites for nucleophilic attack. bohrium.comresearchgate.net This analysis provides a more quantitative prediction of reactivity than MEP maps alone.

DFT calculations can accurately simulate the vibrational spectra (Infrared and Raman) of a molecule. nih.gov The calculated vibrational frequencies correspond to specific motions of the atoms, such as stretching, bending, and torsional modes. These theoretical spectra can be compared with experimental data to validate the optimized molecular structure and to aid in the assignment of experimental spectral bands. bohrium.com

For this compound, key vibrational modes include:

N-H stretching: From the pyrrole ring and the amide group.

C=O stretching: A strong absorption from the amide carbonyl group.

C-N stretching: From the amide and the pyrrole ring.

C-Br stretching: Typically found in the lower frequency region of the spectrum.

Pyrrole ring vibrations: Including C-H and C-C stretching and bending modes.

Computational studies on the closely related methyl 4-bromo-1H-pyrrole-2-carboxylate have successfully used DFT to validate and interpret experimental Surface-Enhanced Raman Scattering (SERS) spectra, demonstrating the reliability of this approach. bohrium.com

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide & Pyrrole N-H | Stretching | 3100 - 3400 |

| Amide C=O | Stretching | 1650 - 1690 |

| Amide N-H | Bending | 1550 - 1640 |

| Pyrrole Ring | C=C & C-N Stretching | 1400 - 1550 |

| C-Br Bond | Stretching | 550 - 650 |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. vlifesciences.com Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, particularly in the fields of antimicrobials and kinase inhibition. nih.gov

The docking process involves:

Target Selection: A protein with a known three-dimensional structure (often from the Protein Data Bank) is chosen. Targets for pyrrole carboxamides have included bacterial enzymes like S. aureus GyrB ATPase and mycobacterial MmpL3. nih.govresearchgate.net

Binding Site Definition: The active site or binding pocket of the protein is identified.

Ligand Docking: The compound is placed into the binding site in various conformations, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. researchgate.net

Interaction Analysis: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.gov

Studies on related pyrrole-2-carboxamide inhibitors have shown that the hydrogen atoms on the pyrrole nitrogen and the amide group are crucial for potency, as they often form critical hydrogen bonds with amino acid residues (e.g., Asp) in the target's active site. nih.gov The bromo-substituent can engage in halogen bonding or occupy hydrophobic pockets, further influencing binding affinity and selectivity.

Table 4: Examples of Protein Targets Studied with Pyrrole-2-Carboxamide Scaffolds

| Protein Target | Organism/Disease Area | Key Findings from Docking Studies |

| Enoyl-Acyl Carrier Protein (ENR) Reductase | Mycobacterium tuberculosis | Inhibitors designed to fit into the enzyme's binding pocket. vlifesciences.com |

| DNA Gyrase B (GyrB) | Staphylococcus aureus | Compounds showed favorable docking scores within the ATP binding pocket. researchgate.net |

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Mycobacterium tuberculosis | Pyrrole-2-carboxamide hydrogens were found to be crucial for forming hydrogen bonds and achieving potency. nih.gov |

| Janus Kinase 2 (JAK2) | Myeloproliferative Disorders | The pyrrole nitrogen was shown to establish important interactions with key residues and water molecules in the active site. doi.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential, guiding the design of new, more potent derivatives. These non-clinical studies focus on correlating molecular descriptors with in vitro activities, such as enzyme inhibition or antimicrobial effects.

Detailed research has been conducted on scaffolds structurally related to this compound, providing significant insights into their structure-activity relationships.

3D-QSAR Studies on Thieno[3,2-b]pyrrole-5-carboxamide Derivatives:

A notable study focused on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. rsc.orgrsc.orgnih.gov This research utilized three-dimensional QSAR (3D-QSAR) methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. rsc.orgrsc.org The dataset comprised 55 compounds with a common thieno[3,2-b]pyrrole-5-carboxamide scaffold. rsc.orgnih.gov

The goal of these models is to correlate the 3D steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) of the molecules with their observed biological activity (IC₅₀ values). rsc.orgrsc.orgrsc.org The statistical robustness and predictive power of the generated models were high, as indicated by the validation parameters. rsc.orgnih.gov

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.783 | 0.944 | 0.851 | Steric and Electrostatic |

| CoMSIA | 0.728 | 0.982 | 0.814 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

These models and their corresponding contour maps provided a theoretical framework for designing new, potent LSD1 inhibitors by highlighting specific structural regions where modifications would likely enhance activity. rsc.orgnih.gov

QSAR Analysis of Bromopyrrole Alkaloids: